molecular formula C16H20N2O2 B061864 tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate CAS No. 168824-94-0

tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

Cat. No. B061864
M. Wt: 272.34 g/mol
InChI Key: GFJCZDJPSXKGSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds involves multi-step reactions starting from basic precursors. For instance, the synthesis of similar compounds involves starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehyde to afford Schiff base compounds. These processes are characterized using FTIR, 1H, and 13C NMR spectroscopic methods (Çolak, Karayel, Buldurun, & Turan, 2021).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using X-ray crystallography. For example, compound 2a (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate shows intramolecular hydrogen bonding, highlighting the importance of structural analysis in understanding these compounds (Çolak et al., 2021).

Chemical Reactions and Properties

The chemical properties of these compounds can include reactivity towards specific reagents or conditions, highlighting their potential in synthetic chemistry and material science. For example, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate reacts with maleic anhydride to form a Diels-Alder endo-adduct, showcasing the reactivity of these compounds (Moskalenko & Boev, 2014).

Scientific Research Applications

  • Condensation Reactions in Organic Synthesis : Umehara et al. (2016) developed a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides. This reaction, which uses di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst, is applicable to a wide range of nitrogen compounds including indoles like tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate, showing high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016).

  • Potential Antidiabetic Agents : Choudhary et al. (2011) synthesized compounds related to tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate as potential antidiabetic agents. These compounds showed potent antidiabetic activity in vivo in streptozotocin-induced diabetic rats (Choudhary, Kohli, Kumar, & Joshi, 2011).

  • Antifilarial Chemotherapy : Srivastava et al. (1999) explored substituted 9H-pyrido[3,4-b]indoles, closely related to tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate, as potential pharmacophores for designing macrofilaricidal agents. They identified key structure-activity relationships that enhance antifilarial activity (Srivastava, Agarwal, Chauhan, Agarwal, Bhaduri, Singh, Fatima, & Chatterjee, 1999).

  • Matrix-assisted Laser Desorption/Ionization (MALDI) in Mass Spectrometry : Nonami et al. (1997) reported the successful use of β-carbolines, structurally related to tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate, as matrices in MALDI time-of-flight mass spectrometry for proteins and sulfated oligosaccharides (Nonami, Fukui, & Erra-Balsells, 1997).

properties

IUPAC Name

tert-butyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-8-12-11-6-4-5-7-13(11)17-14(12)10-18/h4-7,17H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJCZDJPSXKGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593270
Record name tert-Butyl 1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

CAS RN

168824-94-0
Record name tert-Butyl 1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Wang, DX Zheng, M Gao, GD Hutchins… - Applied Radiation and …, 2011 - Elsevier
Carbon-11-labeled bivalent β-carbolines, 9,9′-(pentane-1,5-diyl)bis(2-[ 11 C]methyl-9H-pyrido[3,4-b]indol-2-ium)iodide ([ 11 C]2a), 9,9′-(nonane-1,9-diyl)bis(2-[ 11 C]methyl-9H-…
Number of citations: 5 www.sciencedirect.com
JH Kalin, KV Butler, T Akimova… - Journal of medicinal …, 2012 - ACS Publications
Second-generation Tubastatin A analogues were synthesized and evaluated for their ability to inhibit selectively histone deacetylase 6 (HDAC6). Substitutions to the carboline cap …
Number of citations: 146 pubs.acs.org
N Jana, Q Nguyen, TG Driver - The Journal of Organic Chemistry, 2014 - ACS Publications
The scope and limitations of a Suzuki reaction between 2-azidoarylboronic acid pinacolate esters and vinyl triflates are reported. This cross-coupling reaction enables the regioselective …
Number of citations: 48 pubs.acs.org

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